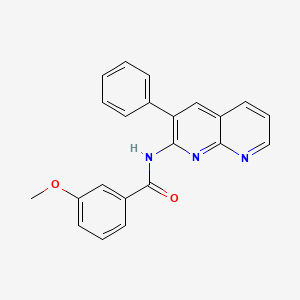

3-méthoxy-N-(3-phényl-1,8-naphtyridin-2-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“3-methoxy-N-(3-phenyl-1,8-naphthyridin-2-yl)benzamide” is a chemical compound that belongs to the class of 1,8-naphthyridines . 1,8-Naphthyridines have emerged as an important class of heterocyclic compounds due to their diverse biological activities and photochemical properties .

Synthesis Analysis

The synthesis of 1,8-naphthyridines, which includes “3-methoxy-N-(3-phenyl-1,8-naphthyridin-2-yl)benzamide”, has been achieved through various methods such as multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H-pyrrolo . An eco-friendly construction of similar compounds has been reported under microwave method, which afforded good yields in short reaction time with maximum selectivity compared with conventional method .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1,8-naphthyridines include multicomponent reactions, Friedländer approach, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction .Applications De Recherche Scientifique

Synthèse de composés hétérocycliques

Le composé fait partie de la classe des 1,8-naphtyridines, qui a été utilisée dans la synthèse de divers composés hétérocycliques . Ces composés présentent des activités biologiques et des propriétés photochimiques diverses .

Traitement des infections bactériennes

La gémifloxacine, un composé contenant un noyau de 1,8-naphtyridine, a été commercialisée pour le traitement des infections bactériennes . Cela suggère que des composés apparentés, tels que « 3-méthoxy-N-(3-phényl-1,8-naphtyridin-2-yl)benzamide », pourraient potentiellement avoir des applications similaires.

Ligands et composants des diodes électroluminescentes

Les 1,8-naphtyridines, y compris « this compound », sont utilisées comme ligands et composants de diodes électroluminescentes .

Cellules solaires à sensibilisation par colorant

Cette classe d'hétérocycles est également utilisée dans les cellules solaires à sensibilisation par colorant , indiquant des applications potentielles dans les technologies d'énergies renouvelables.

Capteurs moléculaires

Les 1,8-naphtyridines sont utilisées dans les capteurs moléculaires , ce qui suggère que « this compound » pourrait être utilisé dans le développement de nouvelles technologies de détection.

Systèmes d'auto-assemblage hôte-invité

Ces composés sont utilisés dans des systèmes d'auto-assemblage hôte-invité , qui ont des applications dans des domaines tels que l'administration de médicaments et la science des matériaux.

Synthèse verte d'échafaudages 1,8-naphtyridin-thiazole substitués

“this compound” pourrait potentiellement être utilisé dans la synthèse verte d'échafaudages 1,8-naphtyridin-thiazole substitués . Ces échafaudages ont montré de bons résultats lors de tests d'activité antimicrobienne .

Activité antimicrobienne

Certaines molécules synthétisées apparentées à “this compound” ont montré de bons résultats lors de tests d'activité antimicrobienne . Cela suggère des applications potentielles dans le développement de nouveaux agents antimicrobiens.

Orientations Futures

The development of methods for the synthesis of 1,8-naphthyridines, including “3-methoxy-N-(3-phenyl-1,8-naphthyridin-2-yl)benzamide”, has been of considerable interest to the synthetic community, including attempts to develop more eco-friendly, safe, and atom-economical approaches . This suggests that future research may focus on improving the synthesis methods and exploring the potential applications of these compounds.

Mécanisme D'action

Target of Action

Compounds containing the 1,8-naphthyridine core, such as gemifloxacin, have been used in the treatment of bacterial infections

Mode of Action

It’s known that 1,8-naphthyridines can interact with their targets through various mechanisms, such as inhibiting enzyme activity or blocking protein-protein interactions

Biochemical Pathways

Given the potential antibacterial activity of 1,8-naphthyridine derivatives , it’s possible that this compound could affect pathways related to bacterial growth and survival

Result of Action

If the compound does indeed have antibacterial activity, it could potentially inhibit bacterial growth or kill bacteria directly

Analyse Biochimique

Biochemical Properties

3-methoxy-N-(3-phenyl-1,8-naphthyridin-2-yl)benzamide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, certain 1,8-naphthyridine derivatives, including 3-methoxy-N-(3-phenyl-1,8-naphthyridin-2-yl)benzamide, are known to act as DNA intercalators. They bind with double-stranded DNA (ds-DNA) by intercalating between adjacent base pairs, thereby altering the DNA conformation and inhibiting DNA duplication or transcription . This interaction can lead to the suppression of cancer cell growth .

Cellular Effects

3-methoxy-N-(3-phenyl-1,8-naphthyridin-2-yl)benzamide has been shown to exert significant effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, certain 1,8-naphthyridine derivatives have demonstrated cytotoxic activity against human breast cancer cell lines (MCF7), indicating their potential as anticancer agents . The compound’s ability to intercalate with DNA can disrupt normal cell division and lead to cell death, making it a promising candidate for cancer therapy .

Molecular Mechanism

The molecular mechanism of 3-methoxy-N-(3-phenyl-1,8-naphthyridin-2-yl)benzamide involves its interaction with biomolecules at the molecular level. As a DNA intercalator, the compound binds to double-stranded DNA, causing conformational changes that inhibit DNA replication and transcription . This binding interaction can lead to the suppression of gene expression and the inhibition of cancer cell proliferation . Additionally, the compound may interact with specific enzymes, either inhibiting or activating them, to exert its biochemical effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-methoxy-N-(3-phenyl-1,8-naphthyridin-2-yl)benzamide can change over time. Studies have shown that the stability and degradation of the compound can influence its long-term effects on cellular function. For instance, certain 1,8-naphthyridine derivatives have been evaluated for their stability and cytotoxic activity over extended periods, revealing that their efficacy can be maintained or diminished depending on the experimental conditions . Long-term exposure to the compound may result in sustained inhibition of cancer cell growth and alterations in cellular metabolism .

Dosage Effects in Animal Models

The effects of 3-methoxy-N-(3-phenyl-1,8-naphthyridin-2-yl)benzamide can vary with different dosages in animal models. Studies have indicated that certain 1,8-naphthyridine derivatives exhibit dose-dependent cytotoxicity, with higher doses leading to increased cell death . At high doses, the compound may also exhibit toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications . Threshold effects and potential toxicity must be carefully evaluated to ensure the compound’s safety and efficacy in animal models .

Metabolic Pathways

3-methoxy-N-(3-phenyl-1,8-naphthyridin-2-yl)benzamide is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound’s metabolic pathways can affect its bioavailability, efficacy, and potential side effects . Understanding these pathways is crucial for optimizing the compound’s therapeutic potential and minimizing adverse effects . Additionally, the compound’s impact on metabolic flux and metabolite levels can provide insights into its overall biochemical activity .

Transport and Distribution

The transport and distribution of 3-methoxy-N-(3-phenyl-1,8-naphthyridin-2-yl)benzamide within cells and tissues are essential for its biological activity. The compound may interact with specific transporters or binding proteins that facilitate its uptake and distribution . These interactions can influence the compound’s localization and accumulation within different cellular compartments, affecting its overall efficacy and potential side effects . Understanding the transport and distribution mechanisms is critical for optimizing the compound’s therapeutic applications .

Subcellular Localization

The subcellular localization of 3-methoxy-N-(3-phenyl-1,8-naphthyridin-2-yl)benzamide can impact its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . These localization mechanisms can influence the compound’s interactions with biomolecules and its overall biochemical effects . Understanding the subcellular localization of the compound is essential for elucidating its mechanism of action and optimizing its therapeutic potential .

Propriétés

IUPAC Name |

3-methoxy-N-(3-phenyl-1,8-naphthyridin-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17N3O2/c1-27-18-11-5-9-17(13-18)22(26)25-21-19(15-7-3-2-4-8-15)14-16-10-6-12-23-20(16)24-21/h2-14H,1H3,(H,23,24,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFKNJEDCEFAFGU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)NC2=C(C=C3C=CC=NC3=N2)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-amino-4-(2-methoxyphenyl)-7-methyl-5-oxo-6-[(pyridin-4-yl)methyl]-4H,5H,6H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2536031.png)

![2-Bromo-1-[(4-fluorophenyl)sulfanyl]-4-nitrobenzene](/img/structure/B2536033.png)

![2-[(3-Bromo-4-methylanilino)methyl]benzenol](/img/structure/B2536034.png)

![5-Bromo-2-({1-[(2-fluorophenyl)methyl]piperidin-4-yl}oxy)pyrimidine](/img/structure/B2536035.png)

![Methyl 2-[6-(3,5-dimethylphenyl)-4-methyl-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetate](/img/structure/B2536036.png)

![N-[1-(Oxan-4-yl)pyrrolidin-3-yl]benzamide](/img/structure/B2536037.png)

![3,5-dimethyl-4-[(4-nitrophenyl)sulfanyl]-1-phenyl-1H-pyrazole](/img/structure/B2536039.png)

![8-{[1-(3,4-dimethoxybenzoyl)pyrrolidin-3-yl]oxy}quinoline](/img/structure/B2536040.png)

![1-(3-bromophenyl)-3-(2-methylphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2536042.png)

![1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)urea](/img/structure/B2536046.png)

![4-((1-(2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one](/img/structure/B2536048.png)